1,3-Dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate
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Overview
Description
1,3-Dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . For instance, one method involves the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water, using a catalyst such as SiO2-tpy-Nb at reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione derivatives .
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of 1,3-dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate include other isoindoline-1,3-dione derivatives, such as:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Phthalimide: Used as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3,4-dimethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7S/c1-22-13-8-7-10(9-14(13)23-2)25(20,21)24-17-15(18)11-5-3-4-6-12(11)16(17)19/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGKTKXBHZPJRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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